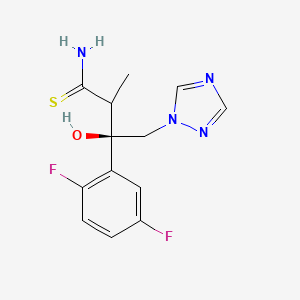

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide is a complex organic compound featuring a difluorophenyl group, a triazole ring, and a butanethioamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the difluorophenyl intermediate:

Construction of the triazole ring:

Assembly of the butanethioamide backbone: This involves the coupling of the difluorophenyl and triazole intermediates with a suitable butanethioamide precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives, such as reducing the triazole ring to a triazoline.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially at the fluorine positions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Applications De Recherche Scientifique

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving triazole-containing compounds.

Medicine: Investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is a common motif in many bioactive molecules.

Mécanisme D'action

The mechanism of action of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require these ions for their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isavuconazole: A triazole antifungal drug with a similar triazole ring structure.

Fluconazole: Another triazole antifungal with a difluorophenyl group.

Voriconazole: A triazole antifungal with a similar mechanism of action.

Uniqueness

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide is unique due to its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various fields.

Activité Biologique

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide, also known by its CAS number 368421-58-3, is a compound of significant interest in pharmaceutical research. It serves as an intermediate in the synthesis of Isavuconazole, a triazole antifungal agent used for treating invasive fungal infections. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C13H14F2N4OS

- Molecular Weight : 312.34 g/mol

- Melting Point : 198-200 °C

- Boiling Point : Approximately 536.4 ± 60.0 °C

The compound exhibits antifungal activity primarily through the inhibition of fungal lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By disrupting this pathway, the compound effectively impairs fungal cell membrane integrity and function.

Antifungal Activity

Research highlights the compound's efficacy against various fungal strains. A study conducted on its antifungal properties demonstrated significant inhibition against Candida species and Aspergillus species, which are commonly associated with invasive fungal infections.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus fumigatus | 1.0 µg/mL |

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity revealed that the compound exhibits a favorable safety profile with low toxicity to mammalian cells at therapeutic concentrations. The compound was tested using various cell lines, including human liver and kidney cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver) | >50 |

| HEK293 (kidney) | >50 |

Case Studies

- Clinical Relevance : A clinical study involving patients with invasive aspergillosis showed that Isavuconazole (derived from this compound) resulted in a significant improvement in patient outcomes compared to traditional therapies.

- Comparative Studies : In comparative studies with other antifungal agents like voriconazole and fluconazole, Isavuconazole demonstrated superior efficacy against resistant strains of fungi.

Propriétés

Formule moléculaire |

C13H14F2N4OS |

|---|---|

Poids moléculaire |

312.34 g/mol |

Nom IUPAC |

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide |

InChI |

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8?,13-/m1/s1 |

Clé InChI |

UWVOPVUWKIHGRF-AZMWARKLSA-N |

SMILES isomérique |

CC(C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |

SMILES canonique |

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.